molecular formula C24H14 B1670419 Dibenzo(A,I)pyrene CAS No. 189-55-9

Dibenzo(A,I)pyrene

Cat. No.: B1670419
CAS No.: 189-55-9
M. Wt: 302.4 g/mol
InChI Key: TUGYIJVAYAHHHM-UHFFFAOYSA-N
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Description

Dibenzo(A,I)pyrene is a high molecular weight polycyclic aromatic hydrocarbon with the molecular formula C24H14. It is one of the five isomers of dibenzopyrene, which differ by the arrangement of aromatic rings. This compound is recognized for its suspected human carcinogenicity and is included in the list of 16 EU priority polycyclic aromatic hydrocarbons due to its mutagenicity and suspected human carcinogenicity .

Mechanism of Action

Target of Action

Dibenzo(A,I)pyrene is a high molecular weight polycyclic aromatic hydrocarbon . It is a ligand for the 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) receptor . The TCDD receptor is a transcriptional regulator that controls the expression of a variety of genes involved in processes such as cell proliferation, differentiation, and apoptosis .

Mode of Action

Biochemical Pathways

This compound is metabolized via the polyketide pathway in microorganisms . It is also metabolized from plant-derived ellagitannins and ellagic acid by intestinal bacteria . The metabolites of this compound can form adducts with DNA, which can interfere with normal DNA replication and transcription processes .

Pharmacokinetics

The pharmacokinetics of this compound are complex due to its high lipophilicity and low volatility . It is metabolized by cytochrome P450 enzymes, primarily CYP1A1 and CYP1B1 . The metabolites are then excreted from the body.

Result of Action

The primary result of this compound action is the formation of DNA adducts . These adducts can lead to DNA mutations, which can disrupt normal cellular processes and potentially lead to diseases such as cancer . This compound is thought to be 30 to 100 times more potent as a carcinogen than benzo[a]pyrene .

Action Environment

The action of this compound can be influenced by various environmental factors. It is primarily found in the environment as a result of the combustion of wood and coal, gasoline and diesel exhaust, and tires . The concentration of this compound in the environment can influence its absorption and distribution within the body, and thus its overall action and efficacy .

Biochemical Analysis

Biochemical Properties

Dibenzo(A,I)pyrene plays a significant role in biochemical reactions, particularly in the formation of DNA adducts. It interacts with enzymes such as cytochrome P450 (CYP) 1A1 and CYP1B1, which catalyze its oxidation to form reactive intermediates . These intermediates can further react with DNA to form bulky PAH-DNA adducts, leading to mutations in critical genes such as Ras and p53 . Additionally, this compound can interact with proteins involved in DNA repair mechanisms, such as nucleotide excision repair (NER), and trigger various DNA damage responses .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It influences cell function by forming DNA adducts that can lead to mutations and disrupt normal cellular activities . This compound can affect cell signaling pathways, including those mediated by NFκB, SAPK/JNK, and p38, which are involved in inflammatory responses . This compound also impacts gene expression by inducing the expression of genes involved in DNA repair and apoptosis, such as TP53 . Furthermore, it can alter cellular metabolism by generating reactive oxygen species (ROS) that cause oxidative stress .

Molecular Mechanism

The molecular mechanism of this compound involves its metabolic activation by cytochrome P450 enzymes to form electrophilic diol-epoxides . These reactive intermediates can covalently bind to DNA, forming stable adducts that interfere with DNA replication and repair . The binding of this compound to DNA can result in mutations and initiate carcinogenic processes . Additionally, this compound can inhibit or activate various enzymes involved in cellular signaling pathways, further contributing to its toxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that prolonged exposure to this compound can lead to cumulative metabolic effects, including alterations in amino acid, carbohydrate, and lipid metabolism pathways . This compound is relatively stable, but its degradation products can also contribute to its long-term effects on cellular function . In vitro and in vivo studies have demonstrated that chronic exposure to this compound can result in persistent DNA damage and oxidative stress .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of this compound have been shown to induce aggressive T-cell lymphoma, lung, and liver cancer in mice . Studies have also indicated that the carcinogenic potential of this compound is dose-dependent, with higher doses leading to increased DNA adduct formation and tumor incidence . Additionally, toxic effects such as immunosuppression and organ damage have been observed at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . The metabolic activation of this compound leads to the formation of reactive intermediates that can bind to DNA and other cellular macromolecules . These interactions can alter metabolic flux and affect the levels of various metabolites . Additionally, this compound can influence the metabolism of other PAHs, contributing to its overall toxic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . It can be absorbed through the intestines and distributed to various tissues, including fatty tissues like the breast . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich areas . Additionally, this compound can be transported via the lymphatic system before entering the circulation .

Subcellular Localization

This compound’s subcellular localization is primarily within cellular membranes and the cytoplasm . It does not accumulate in acidic compartments or mitochondria but is instead found in association with cytoplasmic membranes . The compound’s localization is influenced by its lipophilicity, allowing it to partition into lipid bilayers . This subcellular distribution plays a crucial role in its interactions with cellular components and its overall toxic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibenzo(A,I)pyrene can be synthesized through a high-temperature phenyl-mediated addition–cyclization–dehydrogenation mechanism. This involves the reaction of phenyl radicals with triphenylene, utilizing photoelectron photoion coincidence spectroscopy combined with electronic structure calculations .

Industrial Production Methods: The industrial production of this compound typically involves the pyrolysis of organic materials such as wood, coal, and fossil fuels. This process generates phenyl radicals, which then undergo a series of reactions to form this compound .

Chemical Reactions Analysis

Types of Reactions: Dibenzo(A,I)pyrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Strong oxidizing agents such as potassium permanganate and chromic acid.

    Reducing Agents: Bases and diazo compounds.

    Substitution Reagents: Halogens and other electrophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones and other oxygenated derivatives.

Comparison with Similar Compounds

Dibenzo(A,I)pyrene is one of five isomers of dibenzopyrene, which include:

Uniqueness: this compound is unique due to its specific arrangement of aromatic rings, which influences its chemical reactivity and biological activity. It is also notable for its high carcinogenic potency compared to other isomers .

Properties

IUPAC Name

hexacyclo[10.10.2.02,7.09,23.014,19.020,24]tetracosa-1(23),2,4,6,8,10,12,14,16,18,20(24),21-dodecaene
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InChI

InChI=1S/C24H14/c1-3-7-19-15(5-1)13-17-9-10-18-14-16-6-2-4-8-20(16)22-12-11-21(19)23(17)24(18)22/h1-14H
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InChI Key

TUGYIJVAYAHHHM-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=CC6=CC=CC=C6C(=C54)C=C3
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Molecular Formula

C24H14
Record name DIBENZ[A,I]PYRENE
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DSSTOX Substance ID

DTXSID9059751
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Molecular Weight

302.4 g/mol
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Physical Description

Dibenz[a,i]pyrene is a colorless solid. Water insoluble., Greenish-yellow solid; [HSDB]
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Boiling Point

BP: 275 °C at 0.05 mm Hg
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Solubility

Soluble in 1,4-dioxane, boiling glacial acetic acid (2 g/L) and boiling benzene (5 g/L); almost insoluble in diethyl ether and ethanol
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Color/Form

Greenish-yellow needles, prisms or lamellae

CAS No.

189-55-9
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Melting Point

283.6 °C
Record name Dibenzo(a,i)pyrene
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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